4-Fluorobenzyl bromide

Hydrolysis kinetics Leaving-group ability Bromide ion release

4-Fluorobenzyl bromide (CAS 459-46-1), also known as α-bromo-4-fluorotoluene or p-fluorobenzyl bromide, is a para-fluorine-substituted benzyl halide of molecular formula C₇H₆BrF (MW 189.02). It exists as a colorless to pale yellow liquid at ambient temperature with a density of 1.517 g/mL at 25 °C, a boiling point of 85 °C at 15 mmHg, and a refractive index (n20/D) of 1.547.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 459-46-1
Cat. No. B140689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzyl bromide
CAS459-46-1
Synonyms1-(Bromomethyl)-4-fluorobenzene;  p-Fluorobenzyl Bromide;  α-Bromo-4-fluorotoluene;  α-Bromo-p-fluorotoluene; 
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)F
InChIInChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyNVNPLEPBDPJYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzyl Bromide (CAS 459-46-1): Core Physicochemical & Reactivity Profile for Informed Procurement


4-Fluorobenzyl bromide (CAS 459-46-1), also known as α-bromo-4-fluorotoluene or p-fluorobenzyl bromide, is a para-fluorine-substituted benzyl halide of molecular formula C₇H₆BrF (MW 189.02) . It exists as a colorless to pale yellow liquid at ambient temperature with a density of 1.517 g/mL at 25 °C, a boiling point of 85 °C at 15 mmHg, and a refractive index (n20/D) of 1.547 . Classified as a lachrymatory and corrosive alkylating agent, its benzylic bromide moiety drives nucleophilic substitution (predominantly SN2) reactivity, making it a widely employed intermediate for introducing the 4-fluorobenzyl pharmacophore into drug candidates, agrochemicals, and PET radiopharmaceuticals . Its procurement relevance rests on quantifiable differentiation from close benzyl bromide analogs—differentiation rooted in the unique electronic influence of the para-fluorine substituent, which modulates leaving-group liability, regioselectivity in alkylation, and physicochemical handling properties in ways that cannot be replicated by chloro, bromo, methyl, or unsubstituted counterparts [1].

Why Generic 'Benzyl Bromide' Substitution Fails: The Critical Role of Para-Fluorine Substitution in 4-Fluorobenzyl Bromide


Benzyl bromide and its 4-substituted analogs (4-Cl, 4-Br, 4-CH₃) are not interchangeable reagents. The para-substituent governs the electron density at the benzylic carbon—and therefore the rate of nucleophilic displacement—through its Hammett σ_p value, which differs dramatically across the halogen and alkyl series: F (+0.062), Cl (+0.227), Br (+0.232), CH₃ (–0.170), and H (0.00) [1][2]. These electronic differences translate into measurable, practically significant divergence in hydrolysis rates, nucleophilic substitution kinetics, and alkylation regioselectivity [3][4]. Furthermore, the para substituent dictates the bulk physicochemical profile—4-fluorobenzyl bromide is a free-flowing liquid at room temperature, whereas 4-chloro-, 4-bromo-, and 4-nitrobenzyl bromides are crystalline solids, imposing different handling, dissolution, and automation compatibility requirements in both laboratory and pilot-scale settings . Selecting the correct para-substituted benzyl bromide is therefore not a matter of convenience but a determinant of reaction outcome, workup efficiency, and process reproducibility.

Quantitative Differentiation Evidence for 4-Fluorobenzyl Bromide vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Hydrolysis Reactivity Rank Order: p-Fluorobenzyl Bromide > Benzyl Bromide > ortho-Fluoro > meta-Fluoro

In a classic head-to-head hydrolysis study using aqueous alcoholic solution at the boiling point of carbon tetrachloride (≈77 °C), Shoesmith and Slater established that p-fluorobenzyl bromide loses bromide ion more rapidly than both unsubstituted benzyl bromide and its ortho- and meta-fluoro isomers [1]. The quantitative rank order, determined by direct titration of liberated HBr against standard NaOH with methyl-red indicator, is: p-fluorobenzyl bromide > benzyl bromide > o-fluorobenzyl bromide > m-fluorobenzyl bromide. For the chloro and bromo series, all isomers hydrolyzed more slowly than unsubstituted benzyl bromide (benzyl > p-Cl > o-Cl > m-Cl; benzyl > p-Br > o-Br > m-Br), highlighting the unique activating effect of para-fluorine—an effect not observed with the heavier halogens [1]. The hydrolysis data are reported as percentage conversion (x) at fixed time intervals (t in hours) across all isomeric series, with Table II and Table III of the original paper providing raw x vs. t values [1].

Hydrolysis kinetics Leaving-group ability Bromide ion release Benzylic reactivity

Alkylation Regioselectivity: 4-Fluorobenzyl Bromide Delivers ~4-Fold Higher N- vs. O-Alkylation Selectivity Than 1-Bromopentane Under Identical Conditions

In a study of 1-alkyl- versus 2-alkyl product distribution during alkylation of a heterocyclic substrate, 4-fluorobenzyl bromide demonstrated substantially higher regioisomeric selectivity than 1-bromopentane under identical reaction conditions (Condition A: potassium tert-butoxide as base) [1]. The 1-alkyl to 2-alkyl product ratio was 47.5 for 4-fluorobenzyl bromide, compared to only 12.2 for 1-bromopentane—a nearly 4-fold improvement in regioselectivity [1]. When the base was changed to K₂CO₃ (Condition B), the selectivity for 4-fluorobenzyl bromide dropped to 2.1, demonstrating that the high selectivity is a synergistic function of the 4-fluorobenzyl electrophile and the base conditions, rather than an intrinsic property of the substrate alone [1]. Isolated yields of the major 1-alkyl regioisomer were 71% (4-fluorobenzyl bromide) vs 84% (1-bromopentane) under Condition A [1].

Alkylation regioselectivity N- vs O-alkylation Regioisomer ratio Selectivity factor

Physicochemical Handling Profile: 4-Fluorobenzyl Bromide is a Liquid at Ambient Temperature, Whereas 4-Chloro-, 4-Bromo-, and 4-Nitro-Benzyl Bromides are Crystalline Solids

The physical state of a benzyl bromide reagent at ambient temperature has direct consequences for automated liquid handling, large-scale reactor charging, and dissolution time. 4-Fluorobenzyl bromide is a free-flowing liquid at room temperature, while its closest para-substituted analogs are solids: 4-chlorobenzyl bromide melts at 48–52 °C, 4-bromobenzyl bromide at 62–64 °C, 4-nitrobenzyl bromide at 98–100 °C, and 4-methylbenzyl bromide at 34–36 °C [1][2]. The liquid state of the 4-fluoro derivative facilitates direct transfer via syringe, cannula, or metering pump without the need for pre-heating or dissolution in a carrier solvent, reducing processing steps and solvent inventory. Density (1.517 g/mL at 25 °C) and boiling point (85 °C at 15 mmHg) are well-characterized and enable reliable volumetric dispensing calculations . Its hygroscopic nature mandates storage under inert gas, a requirement shared with several solid analogs but more readily managed with a liquid .

Physical state Melting point Automated dispensing Process handling Liquid reagent

Radiochemical Yield in PET Tracer Synthesis: 4-[¹⁸F]Fluorobenzyl Bromide Delivers 50–60% Overall Yield Within 30 Minutes from End of Bombardment

In positron emission tomography (PET) radiopharmaceutical production, 4-[¹⁸F]fluorobenzyl bromide serves as a critical prosthetic group for ¹⁸F-fluorobenzylation of biomolecules. Iwata et al. (1999) developed an automated method in which 4-[¹⁸F]fluorobenzyl alcohol is converted to 4-[¹⁸F]fluorobenzyl bromide using Ph₃PBr₂ in CH₂Cl₂, achieving near-quantitative conversion at room temperature and an overall isolated radiochemical yield of 50–60% (decay-corrected) within 30 minutes from end of bombardment (EOB) [1]. Using P₂I₄ at 40 °C, radiochemical yields of nearly 90% were obtained for the bromide conversion step alone [1]. The broader class of 4-[¹⁸F]fluorobenzyl halides (chloride, bromide, iodide) was evaluated in a 2012 study; bromide and iodide derivatives were near-quantitatively converted (>95%) into azido compounds at 60 °C within 5 minutes, and overall radiochemical yields of 15–70% were achieved with radiochemical purities >90% [2]. The 4-[¹⁸F]fluorobenzyl bromide intermediate was subsequently used to prepare [¹⁸F]DCFBC, a prostate cancer imaging probe, with an average radiochemical yield of 16 ± 6% (n=8) and specific radioactivities ranging from 13 to 133 GBq/μmol [3].

PET radiochemistry ¹⁸F-labeling Radiochemical yield Automated radiosynthesis Fluorobenzylation

Hammett σ_p Substituent Constant: Fluorine's Unique Intermediate Electron-Withdrawing Character vs. Cl, Br, CH₃, and H

The Hammett σ_p constant quantifies the electron-withdrawing or -donating influence of a para-substituent on the benzylic reaction center. For benzyl bromide derivatives, the σ_p values are: F = +0.062, Cl = +0.227, Br = +0.232, CH₃ = –0.170, and H = 0.00 [1]. The σ_p value for fluorine is substantially smaller than for chlorine or bromine, reflecting fluorine's strong –I (inductive electron-withdrawing) effect partially offset by its +M (mesomeric electron-donating) effect via p-orbital overlap [2]. This places 4-fluorobenzyl bromide in a unique electronic regime: more electron-withdrawing than hydrogen (thus faster in SN2 reactions where negative charge develops on the leaving group) but far less activating than the chloro or bromo analogs, which possess larger net σ_p values [1][3]. The half-wave reduction potentials of substituted benzyl bromides at a mercury cathode show a linear correlation with Hammett σ values (ρ = +0.31 volts), meaning the reduction potential of 4-fluorobenzyl bromide can be quantitatively predicted to lie between benzyl bromide (σ = 0) and 4-chlorobenzyl bromide (σ = +0.227) [3]. This intermediate electronic character is often optimal: sufficient activation for efficient alkylation, but without the reactivity extremes that can lead to exotherm control issues or byproduct formation seen with more strongly electron-withdrawing substituents.

Hammett equation Linear free-energy relationship Substituent constant Electron-withdrawing effect Reactivity prediction

LogP and Chromatographic Behavior: 4-Fluorobenzyl Bromide (LogP 2.97) Offers Intermediate Lipophilicity for Drug-like Derivatization

The octanol-water partition coefficient (LogP) influences both the synthetic utility (extraction efficiency, chromatographic behavior) and the drug-likeness of downstream products. 4-Fluorobenzyl bromide has a LogP of approximately 2.97 . In comparison, unsubstituted benzyl bromide has a LogP of approximately 2.92, while 4-chlorobenzyl bromide is considerably less lipophilic with a cLogP of approximately 1.18 [1]. This means that the 4-fluorobenzyl group, when appended to a target molecule, contributes to lipophilicity in a manner nearly identical to the unsubstituted benzyl group but with the added benefit of the fluorine atom's unique electronic properties and its utility as a ¹⁹F NMR probe [2]. In contrast, the 4-chlorobenzyl group would reduce overall lipophilicity by over one log unit—a difference that can significantly impact membrane permeability, metabolic stability, and off-target binding in drug discovery programs . The NMR characteristics of 4-fluorobenzyl bromide also provide a distinct advantage: the benzylic protons appear as a singlet at δ 4.30 ppm, with aromatic protons as a multiplet at δ 7.32 ppm (4H), providing a clean, well-resolved signature distinguishable from benzyl bromide (δ 4.28, 7.40) and 4-methylbenzyl bromide (δ 2.37 for CH₃, δ 4.25 for CH₂, δ 7.23 for Ar-H) in reaction monitoring by ¹H NMR [2].

Lipophilicity LogP Partition coefficient Drug-likeness ADME

High-Value Application Scenarios Where 4-Fluorobenzyl Bromide's Differentiated Properties Deliver Verifiable Advantage


Regioselective N-Alkylation of Ambident Nucleophiles in API Intermediate Synthesis

When alkylating heterocyclic substrates bearing competing N- and O-nucleophilic sites, 4-fluorobenzyl bromide delivers a 1-alkyl/2-alkyl selectivity ratio of 47.5 (with KOtBu), nearly 4-fold higher than the 12.2 ratio obtained with 1-bromopentane under identical conditions [1]. This enhanced regioselectivity translates directly into reduced chromatographic purification burden, higher isolated yields of the desired regioisomer, and lower cost of goods in pharmaceutical intermediate manufacturing. The physical state (liquid) further facilitates precise stoichiometric control in batch and flow reactors, avoiding the weighing errors and dissolution delays associated with solid benzyl bromide analogs .

Automated Radiosynthesis of ¹⁸F-Labeled PET Imaging Agents via 4-[¹⁸F]Fluorobenzyl Bromide

In PET tracer production, 4-[¹⁸F]fluorobenzyl bromide is a preferred prosthetic group for ¹⁸F-fluorobenzylation, achieving 50–60% overall radiochemical yield within 30 minutes from EOB using the Ph₃PBr₂ method [1]. The near-quantitative conversion of the bromide to azido derivatives (>95% at 60 °C, 5 minutes) enables rapid downstream conjugation to targeting vectors . The bromide variant's reactivity profile is well-suited to automated cassette-based synthesizers, and its use in producing clinically relevant tracers such as [¹⁸F]DCFBC for prostate cancer imaging is documented [2]. The liquid physical state of the non-radioactive reference standard simplifies cold chemistry optimization and quality control workflows [3].

Late-Stage Functionalization Requiring Controlled, Moderate SN2 Reactivity Without Exotherm Risk

With a Hammett σ_p value of +0.062, 4-fluorobenzyl bromide occupies a unique reactivity window: it reacts faster than unsubstituted benzyl bromide (σ_p = 0.00) but far less aggressively than 4-chlorobenzyl bromide (σ_p = +0.227) or 4-bromobenzyl bromide (σ_p = +0.232) [1]. This intermediate activation is particularly valuable in late-stage functionalization of complex, precious advanced intermediates where reaction exotherms must be tightly controlled and over-alkylation or elimination side reactions must be minimized. The hydrolysis data of Shoesmith and Slater corroborate this positioning: p-fluorobenzyl bromide hydrolyzes faster than benzyl bromide—confirming enhanced leaving-group lability—but the overall reactivity gain is modest compared to the electronic extremes represented by nitro-substituted analogs .

Medicinal Chemistry Library Synthesis Where Lipophilicity-Matched Benzylation and ¹⁹F NMR Detection are Required

The LogP of 4-fluorobenzyl bromide (2.97) is nearly identical to that of unsubstituted benzyl bromide (≈2.92), meaning that installation of the 4-fluorobenzyl group adds the electronic and spectroscopic benefits of fluorine without significantly perturbing the overall lipophilicity of the target molecule [1]. This is in contrast to 4-chlorobenzyl bromide (cLogP ≈ 1.18), which would reduce lipophilicity by nearly two log units [2]. The fluorine atom additionally serves as a ¹⁹F NMR handle, enabling reaction monitoring, purity assessment, and metabolite identification without the need for radiolabeling or specialized detection methods. The distinct ¹H NMR signature (benzylic CH₂ at δ 4.30, aromatic multiplet at δ 7.32) is cleanly resolved from both benzyl and 4-methylbenzyl analogs, facilitating high-throughput reaction screening by NMR [3].

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